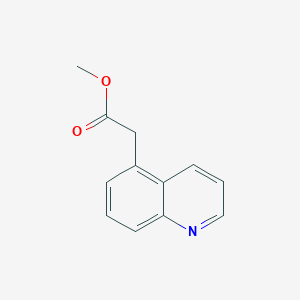

5-Quinolineacetic acid, methyl ester

Description

The quinoline (B57606) ring system, a fused heterocycle of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and is recognized as a "privileged scaffold". researchgate.netresearchgate.netbiointerfaceresearch.com This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities. biointerfaceresearch.comnih.gov The versatility of the quinoline nucleus allows it to serve as a foundational structure for drugs with applications including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov For instance, the renowned antimalarial drug quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) are built upon this scaffold. biointerfaceresearch.com

In modern drug discovery, numerous quinoline-based compounds are under clinical investigation for treating various diseases, highlighting the scaffold's enduring relevance. researchgate.netresearchgate.net Its "druggability" is enhanced by well-established synthetic pathways that permit extensive structural modifications, enabling chemists to fine-tune the molecule's pharmacological profile to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The ability to functionalize the quinoline ring at various positions allows for the creation of large libraries of derivatives for screening, making it an invaluable tool in the development of novel therapeutic agents. biointerfaceresearch.comnih.gov

Quinolineacetic acids and their corresponding esters represent a specific subclass of quinoline derivatives where an acetic acid or ester group is attached to the quinoline core. These compounds are important as both final bioactive molecules and as intermediates in more complex organic syntheses. researchgate.netbohrium.com The esterification of the parent carboxylic acid, such as converting a quinolineacetic acid to its methyl ester, is a common chemical strategy used to modify a molecule's physicochemical properties. mdpi.com This modification can influence factors like solubility, lipophilicity, and membrane permeability, which are critical for a compound's behavior in biological systems. organic-chemistry.org

Research into quinoline esters is diverse. For example, studies on quinoline-3-carboxylic acid esters have explored their potential as influenza endonuclease inhibitors and as ligands for GABA-A receptors in the brain. chemicalbook.com Other research has focused on synthesizing novel quinoline-carboxamides from amino acid methyl esters to evaluate their antimicrobial activities. bohrium.com The position of the substituent group on the quinoline ring dramatically influences the compound's properties and potential applications, with research spanning various isomers, including those with functional groups at the 2, 3, 4, and 8-positions. chemicalbook.comnih.govnih.gov These esters are often synthesized through methods like the Doebner reaction or Pfitzinger reaction to create the quinoline-carboxylic acid core, which can then be esterified. mdpi.com

In contrast to the extensive research on the broader quinoline family, "5-Quinolineacetic acid, methyl ester" is a compound that appears infrequently in scientific literature as a primary subject of investigation. A survey of chemical databases and research publications reveals a significant focus on other positional isomers, such as derivatives of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid. chemicalbook.comnih.govnist.gov For example, methyl quinoline-2-carboxylate and various 4-hydroxy-quinoline-3-carboxylic acid esters are well-documented and have been studied for their chemical properties and potential biological activities. chemicalbook.comnih.gov

The primary research gap concerning "this compound" is the lack of fundamental data. There is no readily available, published information regarding its specific synthesis, detailed physicochemical characterization, or evaluation of its biological activity. The academic focus has historically been directed towards other isomers that may be more synthetically accessible or were identified earlier as having interesting pharmacological properties. This leaves "this compound" as a largely unexplored entity. The current state of research presents a clear opportunity for future investigation, including the development of targeted synthetic routes, the characterization of its chemical and physical properties, and the systematic screening of its potential bioactivities to determine if it holds any of the therapeutic promise characteristic of the wider quinoline family.

Data Tables

Table 1: Physicochemical Properties of this compound

This table presents the computed properties for the compound. No experimentally verified data or CAS Registry Number were found in the searched literature.

| Property | Value |

| IUPAC Name | methyl 2-(quinolin-5-yl)acetate |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Registry Number | Not Found |

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 2-quinolin-5-ylacetate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7H,8H2,1H3 |

InChI Key |

GXHQMYDAGULYTC-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=C2C=CC=NC2=CC=C1 |

Canonical SMILES |

COC(=O)CC1=C2C=CC=NC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Quinolineacetic Acid, Methyl Ester

Established Synthetic Routes to Quinolineacetic Acid Scaffolds

The construction of the quinoline (B57606) core, the fundamental framework of 5-quinolineacetic acid, can be achieved through a variety of established synthetic strategies. These methods can be broadly categorized into those that build the quinoline system through direct functionalization and cyclization reactions and those that employ multi-component strategies for convergent synthesis.

Direct Functionalization and Annulation Reactions for Quinoline Core Construction

Classical methods for quinoline synthesis often involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. These annulation reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been foundational in quinoline chemistry. The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones. The Friedländer annulation, on the other hand, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group.

More contemporary approaches focus on the direct C-H functionalization of pre-formed quinoline rings, which offers a more atom- and step-economical route to substituted derivatives. nih.gov Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has enabled the selective introduction of various functional groups at different positions of the quinoline ring. rsc.org These methods allow for the late-stage modification of the quinoline scaffold, providing access to a diverse range of analogues.

Annulation strategies have also evolved, with modern iterations offering milder reaction conditions and greater functional group tolerance. For example, metal-free, Brønsted acid-promoted annulation of α-diazo sulfonium (B1226848) salts with binucleophilic α-vinylanilines has been developed for the efficient synthesis of polysubstituted quinolines.

Multi-Component Reactions for Quinoline Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot operation from three or more starting materials. These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity. Several MCRs have been successfully employed for the synthesis of the quinoline scaffold.

The Povarov reaction, a type of [4+2] cycloaddition, is a well-known MCR for generating tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. This reaction typically involves an aniline, an aldehyde, and an activated alkene. Another notable MCR is the Gewald reaction, which can be adapted for quinoline synthesis. Furthermore, Ugi-type MCRs have also been utilized to construct diverse quinoline frameworks. The versatility of MCRs allows for the incorporation of various substituents, providing a flexible entry point to a wide array of functionalized quinolines.

Esterification Protocols for Methyl Ester Derivatives

Once the 5-quinolineacetic acid scaffold is synthesized, the final step to obtain the target compound is the esterification of the carboxylic acid group to its corresponding methyl ester. This transformation can be accomplished through several well-established protocols.

Acid-Catalyzed Approaches to Methyl Esterification (e.g., Boron Trifluoride in Methanol (B129727), Methanolic Hydrogen Chloride, Sulfuric Acid)

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. jocpr.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. The equilibrium of the reaction is driven towards the product by using a large excess of methanol or by removing the water formed during the reaction.

Commonly used acid catalysts for this purpose include:

Boron Trifluoride in Methanol (BF₃·MeOH): This reagent is a highly effective catalyst for the esterification of fatty acids and other carboxylic acids. It acts as a strong Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.

Methanolic Hydrogen Chloride (HCl in MeOH): A solution of hydrogen chloride in methanol is another common and effective reagent for Fischer esterification. The strong Brønsted acidity of HCl protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a powerful and cost-effective catalyst for esterification. Its dehydrating properties also help to shift the reaction equilibrium towards the formation of the ester.

Table 1: Comparison of Common Acid Catalysts for Methyl Esterification

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| Boron Trifluoride in Methanol | Lewis Acid | High efficiency, effective for hindered acids | Moisture sensitive, corrosive |

| Methanolic Hydrogen Chloride | Brønsted Acid | Readily available, effective | Can be corrosive, potential for side reactions with sensitive substrates |

| Sulfuric Acid | Brønsted Acid | Inexpensive, strong dehydrating agent | Can cause charring, difficult to remove completely |

Novel Catalytic Systems for Carboxylic Acid Methyl Ester Synthesis

In addition to traditional acid catalysts, a variety of novel catalytic systems have been developed for the synthesis of methyl esters, often with the goal of improving reaction conditions, yields, and environmental friendliness. These include both homogeneous and heterogeneous catalysts.

Heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer advantages in terms of easy separation from the reaction mixture and potential for recyclability. For instance, titanium zirconium solid acids have been reported to catalyze the direct condensation of benzoic acid and methanol. Lipases, as biocatalysts, can also be used for the esterification of carboxylic acids under mild conditions, offering high selectivity.

Strategies for Derivatization and Analogue Generation of 5-Quinolineacetic Acid, Methyl Ester

The this compound molecule offers multiple sites for chemical modification, allowing for the generation of a wide range of analogues. These modifications can be broadly classified into reactions involving the quinoline ring and transformations of the acetic acid side chain.

Functionalization of the quinoline ring can be achieved through electrophilic aromatic substitution reactions. For example, nitration of the quinoline ring, typically using a mixture of nitric and sulfuric acid, can introduce a nitro group, which can then be further transformed into other functional groups, such as amines. brieflands.com Halogenation reactions can also be employed to introduce chloro, bromo, or iodo substituents onto the quinoline core.

The acetic acid side chain provides another handle for derivatization. The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, for instance, by using a base such as lithium hydroxide (B78521). jocpr.com This carboxylic acid can then be coupled with various amines to form a diverse library of amides, a common strategy in drug discovery. masterorganicchemistry.combohrium.comorganic-chemistry.org The amide bond formation can be facilitated by a variety of coupling reagents.

Furthermore, the quinoline ring system itself can be subjected to reduction. Catalytic hydrogenation can selectively reduce the pyridine ring to afford a tetrahydroquinoline derivative, or under more forcing conditions, the entire aromatic system can be reduced. nih.govresearchgate.netrsc.org This transformation significantly alters the three-dimensional structure and electronic properties of the molecule.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Ring Functionalization | ||

| Nitration | HNO₃, H₂SO₄ | Nitro-5-quinolineacetic acid, methyl ester derivatives |

| Halogenation | NBS, NCS, I₂ | Halo-5-quinolineacetic acid, methyl ester derivatives |

| Side-Chain Modification | ||

| Hydrolysis | LiOH, H₂O | 5-Quinolineacetic acid |

| Amidation | R₂NH, Coupling Agents | N-substituted-2-(quinolin-5-yl)acetamide derivatives |

| Ring Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | 5-(1,2,3,4-tetrahydroquinoline)acetic acid, methyl ester |

Modifications at the Quinoline Nitrogen and Ring Positions

The quinoline ring system of this compound is amenable to a range of chemical transformations, including modifications at the nitrogen atom and electrophilic substitutions on the carbocyclic ring.

The lone pair of electrons on the quinoline nitrogen allows for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The quaternization of the quinoline nitrogen can be achieved by reacting this compound with various alkylating agents. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent like acetonitrile (B52724) or DMF would yield the corresponding N-alkylquinolinium salts. These reactions typically proceed under neutral or slightly heated conditions. The introduction of a positive charge on the nitrogen atom significantly alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is commonly carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the quinoline ring, particularly at the 2- and 4-positions.

Table 1: Hypothetical Modifications at the Quinoline Nitrogen No direct experimental data was found for this compound. The following are proposed reactions based on the general reactivity of quinolines.

| Transformation | Reagents and Conditions | Product |

| N-Methylation | Methyl iodide, Acetonitrile, reflux | 1-Methyl-5-(methoxycarbonylmethyl)quinolinium iodide |

| N-Benzylation | Benzyl bromide, DMF, 80 °C | 1-Benzyl-5-(methoxycarbonylmethyl)quinolinium bromide |

| N-Oxidation | m-CPBA, Dichloromethane, 0 °C to rt | 5-(Methoxycarbonylmethyl)quinoline 1-oxide |

The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents and the reaction conditions. For the 5-substituted quinoline ring, electrophilic attack is generally favored at the C8 position.

Halogenation: Regioselective halogenation of the quinoline ring can be achieved under controlled conditions. For instance, metal-free halogenation protocols have been developed for the C5-position of 8-substituted quinolines using trihaloisocyanuric acids. researchgate.netnih.govresearchgate.netrsc.org By analogy, treatment of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as carbon tetrachloride or acetonitrile, potentially with a radical initiator or under acidic conditions, could lead to the introduction of a halogen atom, likely at the 8-position.

Nitration: Nitration of the quinoline ring can be accomplished using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid side reactions. Visible-light-photocatalyzed C5 nitration of 8-aminoquinoline (B160924) derivatives using copper(II) nitrate (B79036) has been reported, suggesting that modern, milder methods could be applicable. mdpi.com For this compound, nitration is expected to occur at the 8-position.

Table 2: Hypothetical Modifications at the Quinoline Ring Positions No direct experimental data was found for this compound. The following are proposed reactions based on the reactivity of similar quinoline derivatives.

| Transformation | Reagents and Conditions | Product |

| Bromination | N-Bromosuccinimide, CCl₄, benzoyl peroxide, reflux | Methyl 2-(8-bromoquinolin-5-yl)acetate |

| Chlorination | N-Chlorosuccinimide, Acetonitrile, reflux | Methyl 2-(8-chloroquinolin-5-yl)acetate |

| Nitration | HNO₃, H₂SO₄, 0 °C | Methyl 2-(8-nitroquinolin-5-yl)acetate |

Structural Diversification of the Acetic Acid Side Chain

The acetic acid side chain of this compound offers multiple sites for chemical modification, including the ester functionality and the active methylene (B1212753) group.

The methyl ester can be converted into other functional groups, such as carboxylic acids and amides, which are valuable for further derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-quinolineacetic acid, under either acidic or basic conditions. Basic hydrolysis is typically achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidic workup.

Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with a primary or secondary amine, often in the presence of a catalyst. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The methylene group adjacent to the ester carbonyl is activated and can be deprotonated to form an enolate, which can then react with various electrophiles.

Alkylation: The active methylene protons can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a nucleophilic enolate. This enolate can then undergo SN2 reaction with alkyl halides to introduce alkyl substituents at the alpha-position. libretexts.orglibretexts.orgfiveable.menumberanalytics.com

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation with aldehydes or ketones in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.comorganicreactions.orgthermofisher.com This reaction leads to the formation of a new carbon-carbon double bond.

Table 3: Hypothetical Diversification of the Acetic Acid Side Chain No direct experimental data was found for this compound. The following are proposed reactions based on general organic synthesis principles.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), EtOH, reflux; 2. HCl (aq) | 2-(Quinolin-5-yl)acetic acid |

| Amidation | Benzylamine, heat | N-Benzyl-2-(quinolin-5-yl)acetamide |

| α-Methylation | 1. LDA, THF, -78 °C; 2. Methyl iodide | Methyl 2-(quinolin-5-yl)propanoate |

| Knoevenagel Condensation | Benzaldehyde, Piperidine, Toluene, reflux | Methyl 2-(quinolin-5-yl)-3-phenylacrylate |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within "5-Quinolineacetic acid, methyl ester" can be determined.

The ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region (generally δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) of these protons would allow for the assignment of each proton to its specific position on the quinoline ring (H-2, H-3, H-4, H-6, H-7, H-8).

The methylene (B1212753) protons (-CH₂-) of the acetic acid ester moiety would appear as a singlet, typically in the range of δ 3.5-4.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing nature of the adjacent ester group and the quinoline ring. The methyl protons (-OCH₃) of the ester group would also present as a singlet, usually found further upfield, around δ 3.5-4.0 ppm.

Hypothetical ¹H NMR Data for this compound: (Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures, as specific experimental data for the target compound is not readily available in the searched literature.)

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | dd | ~4.2, 1.7 |

| H-3 | ~7.4 | dd | ~8.3, 4.2 |

| H-4 | ~8.1 | dd | ~8.3, 1.7 |

| H-6 | ~7.8 | d | ~8.5 |

| H-7 | ~7.6 | t | ~7.8 |

| H-8 | ~8.0 | d | ~7.5 |

| -CH₂- | ~4.0 | s | - |

| -OCH₃ | ~3.7 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing far downfield (δ 170-175 ppm). The aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm region. The specific shifts of the quinoline carbons are influenced by the nitrogen atom and the position of the substituent. The methylene carbon (-CH₂-) would likely appear in the δ 30-50 ppm range, while the methoxy (B1213986) carbon (-OCH₃) would be found around δ 50-55 ppm.

Hypothetical ¹³C NMR Data for this compound: (Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures, as specific experimental data for the target compound is not readily available in the searched literature.)

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O | ~171.0 |

| C-2 | ~150.0 |

| C-3 | ~121.0 |

| C-4 | ~136.0 |

| C-4a | ~129.0 |

| C-5 | ~133.0 |

| C-6 | ~128.0 |

| C-7 | ~126.0 |

| C-8 | ~129.5 |

| C-8a | ~148.0 |

| -CH₂- | ~41.0 |

| -OCH₃ | ~52.0 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For "this compound," COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. For instance, H-2 would show a correlation to H-3, and H-3 to H-4. Similarly, correlations would be observed between H-6, H-7, and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.govcolumbia.edu For example, the proton signal of the -CH₂- group would show a cross-peak with its corresponding carbon signal, and the same would apply to all the C-H bonds in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. columbia.edu For instance, the methylene protons (-CH₂-) would be expected to show an HMBC correlation to the carbonyl carbon (a two-bond correlation) and to carbon C-5 of the quinoline ring (a two-bond correlation). The methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (a three-bond correlation). These correlations would definitively link the methyl acetate (B1210297) moiety to the 5-position of the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For "this compound," the molecular formula is C₁₂H₁₁NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be 202.0863, and for the neutral molecule, it is 201.0790. utsunomiya-u.ac.jp HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Molecular Formula and Mass Data:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | utsunomiya-u.ac.jp |

| Exact Mass | 201.078978594 Da | utsunomiya-u.ac.jp |

| Monoisotopic Mass | 201.078978594 Da | utsunomiya-u.ac.jp |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule and how it breaks apart.

In the case of "this compound," common fragmentation pathways in MS/MS would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment ion from the loss of 59 Da.

Cleavage of the bond between the methylene group and the quinoline ring: This could lead to the formation of a stable quinolin-5-ylmethyl cation or a related tropylium-like ion, which is a common fragmentation pathway for benzylic systems.

Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da), which is a common fragmentation pattern for nitrogen-containing heterocyclic aromatic compounds. wisc.edu

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different parts of the molecule, providing further evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While a specific, experimentally recorded spectrum for this exact compound is not widely published, the expected vibrational frequencies can be reliably predicted based on extensive studies of quinoline derivatives and methyl esters. mdpi.comnih.gov Key vibrational modes include the carbonyl (C=O) stretch of the ester group, which is a strong and characteristic absorption in the IR spectrum, typically appearing in the 1735-1750 cm⁻¹ region. docbrown.infodocbrown.info The C-O stretching vibrations of the ester group are also prominent, usually found in the 1300-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C-C bonds in the aromatic ring, tend to produce strong Raman signals. The symmetric stretching of the quinoline ring is often a prominent feature. The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR spectrum.

A summary of the predicted principal vibrational bands for this compound is presented below.

Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2990-2850 | Aliphatic C-H (methyl & methylene) | Stretching |

| 1750-1735 | Ester C=O | Stretching |

| 1620-1450 | Aromatic C=C and C=N | Ring Stretching |

| 1470-1430 | Aliphatic C-H | Bending |

| 1300-1150 | Ester C-O | Stretching |

| 900-670 | Aromatic C-H | Out-of-plane Bending |

Chromatographic Methods for Isolation, Purity, and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. Gas and liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. As a methyl ester, this compound possesses sufficient volatility for GC analysis, often without the need for further derivatization. nih.gov In a typical GC-MS setup, the compound is vaporized and separated on a capillary column before being detected and fragmented by a mass spectrometer. semanticscholar.orgphcogj.com

The choice of column is critical; a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is commonly used for separating aromatic and heterocyclic compounds. semanticscholar.org The temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure elution.

Mass spectrometry provides structural information based on the compound's fragmentation pattern upon electron ionization (EI). For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₁NO₂ = 201.22 g/mol ). Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Expected fragments would include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 170, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 142. The quinoline moiety itself would also produce characteristic fragments.

Typical GC-MS Parameters for Analysis

| Parameter | Typical Value / Condition |

|---|---|

| GC System | |

| Column Type | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Key Predicted Fragments (m/z) | 201 (M⁺), 170 ([M-OCH₃]⁺), 142 ([M-COOCH₃]⁺), 128 (quinoline fragment) |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analytical determination of purity and the preparative isolation of this compound. teledynelabs.comwarwick.ac.uk

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.net In this mode, a non-polar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or phosphoric acid to ensure good peak shape for the basic quinoline nitrogen. sielc.com Detection is commonly achieved using a UV detector, as the quinoline ring is a strong chromophore.

Preparative HPLC operates on the same principles but uses larger columns, higher flow rates, and larger sample injection volumes to isolate significant quantities of the pure compound. teledynelabs.comwarwick.ac.uk The goal shifts from quantification to purification, where fractions of the eluent are collected as the target compound exits the column. warwick.ac.uk

Typical Analytical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at ~225 nm or Diode Array Detector (DAD) |

| Injection Volume | 5-20 µL |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. chemmethod.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the crystalline form.

While a specific crystal structure for this compound has not been reported in the primary literature, analysis of related quinoline derivatives provides significant insight into its likely solid-state conformation. researchgate.netacs.org For instance, studies on other quinoline-acetic acid derivatives show that the bicyclic quinoline ring system is essentially planar. researchgate.net The substituent at the 5-position, the methyl acetate group (-CH₂COOCH₃), would have specific torsion angles relative to this plane. It is expected that the planar carboxyl group would be oriented nearly perpendicularly to the quinoline ring plane to minimize steric hindrance. researchgate.net

In the crystal lattice, molecules would be held together by a network of non-covalent interactions, including van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds. chemmethod.com Stacking of the planar quinoline rings (π-π interactions) is also a common feature in the crystal packing of such aromatic compounds. researchgate.net

Crystallographic Data for a Related Quinoline Derivative (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid) researchgate.net

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 |

| Key Structural Feature | Bicyclic quinoline fragment is planar |

| Substituent Orientation | Carboxyl group is nearly perpendicular to the quinoline plane |

Note: This data is for a related but different molecule and serves to illustrate typical structural features.

Investigation of Biological Activities and Molecular Mechanisms of 5 Quinolineacetic Acid, Methyl Ester Derivatives

In Vitro Pharmacological Profiling

The diverse biological effects of quinolineacetic acid derivatives have been extensively profiled using a variety of in vitro assays. These studies reveal a broad spectrum of activity, from enzyme inhibition to effects on microbial and mammalian cells.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Dihydroorotate Dehydrogenase, Cyclooxygenase, HIV-1 Integrase)

Derivatives of the quinoline (B57606) core structure have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov Certain quinolinone derivatives have demonstrated significant, selective inhibition of human acetylcholinesterase (hrAChE). mdpi.com For instance, compound QN8 was identified as a potent, non-competitive inhibitor of hrAChE with a half-maximal inhibitory concentration (IC50) of 0.29 µM. mdpi.com Structure-activity relationship (SAR) studies highlighted that an isopropylpiperazine group connected by a butoxy linker was crucial for this activity. mdpi.com Other studies on quinoline carboxylic acids and quinoline chalcones have also reported high inhibitory action against AChE, with some derivatives showing IC50 values in the low micromolar to nanomolar range. researchgate.netnih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory therapies. nih.gov A structure-guided approach to designing 4-quinoline carboxylic acid derivatives has led to the discovery of highly potent DHODH inhibitors. nih.govosti.gov Analogs were developed to form new hydrogen-bonding interactions within the enzyme's binding pocket, resulting in compounds like 41 and 43 with IC50 values of 9.71 nM and 26.2 nM, respectively. nih.govosti.gov These findings underscore the potential of the quinoline scaffold for developing effective DHODH inhibitors. nih.govresearchgate.net

Cyclooxygenase (COX): COX enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into 4-carboxyl quinoline derivatives has identified potent and highly selective COX-2 inhibitors. researchgate.net One derivative, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e), exhibited a COX-2 IC50 of 0.043 µM, which was more potent than the reference drug celecoxib. researchgate.net Molecular modeling suggests that the methylsulfonyl group on the phenyl ring plays a key role in this selective inhibition. researchgate.net Additionally, quinoline-thiazolidinedione hybrids have shown good affinity for COX-2 in docking studies, suggesting their potential as anti-inflammatory agents. nih.gov

HIV-1 Integrase: The HIV-1 integrase (IN) enzyme is essential for viral replication and is a validated target for anti-HIV drugs. nih.gov Quinolone acid derivatives, which share a pharmacophore with β-diketo acids, have been a major focus in the development of IN inhibitors. nih.govnih.gov These compounds act by chelating metal ions in the enzyme's catalytic site. tandfonline.com Specifically, 2-(quinolin-3-yl)acetic acid derivatives have been shown to block the formation of stable complexes between the integrase enzyme and viral DNA by allosterically stabilizing an inactive form of the enzyme. tandfonline.com Further studies on quinolonyl diketo acid analogs confirmed their inhibitory activity, with some compounds showing efficacy against both the 3'-processing and strand transfer steps of the integration reaction. nih.govijpsr.com

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Derivative Class | Key Finding (IC50) | Source(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Quinolinone derivative (QN8) | 0.29 µM | mdpi.com |

| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline carboxylic acid (41) | 9.71 nM | nih.govosti.gov |

| Cyclooxygenase-2 (COX-2) | 4-Carboxyl quinoline (9e) | 0.043 µM | researchgate.net |

| HIV-1 Integrase | Quinolonyl diketo acid (Compound 14) | EC50 = 0.12 µM | ijpsr.com |

Antimicrobial Efficacy Studies (e.g., Antibacterial, Antimycobacterial)

The quinoline framework is a well-established scaffold for antimicrobial agents, with numerous derivatives showing efficacy against a range of bacterial pathogens. nih.gov

Antibacterial Activity: Various quinoline derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com One study found that a quinolone-coupled hybrid, compound 5d , was effective against most tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 µg/mL. semanticscholar.org Another series of amino acid derivatives of quinolines showed moderate antibacterial activity, with one compound demonstrating an MIC of 0.62 mg/mL against all tested bacteria. mdpi.com The introduction of a fluorine atom and a cyclopropyl (B3062369) group into the quinolone structure has historically led to broad-spectrum antibiotics with significantly enhanced potency.

Antimycobacterial Activity: Tuberculosis remains a significant global health issue, prompting research into new treatments. rsc.org Quinoline derivatives have emerged as promising antimycobacterial agents. nih.gov Structural optimization of a lead compound resulted in several ring-substituted quinolinecarboxylic acid esters with potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, methyl 4,5-dicyclopentyl-2-quinolinecarboxylate exhibited an excellent MIC value of 1.00 µg/mL. nih.gov Another study identified quinolone derivatives that were effective against multidrug-resistant tuberculosis (MDR-TB) strains, with compound 6b21 showing an MIC of 0.9 µg/mL and high specificity for M. tuberculosis. rsc.org Some quinoline carboxylic acids have also been found to inhibit Mtb DNA gyrase, a key enzyme in mycobacteria. mdpi.com

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Activity | Pathogen | Derivative Class | Key Finding (MIC) | Source(s) |

|---|---|---|---|---|

| Antibacterial | Various G+ & G- | Quinolone-coupled hybrid (5d) | 0.125–8 µg/mL | semanticscholar.org |

| Antimycobacterial | M. tuberculosis H37Rv | Methyl 4,5-dicyclopentyl-2-quinolinecarboxylate | 1.00 µg/mL | nih.gov |

| Antimycobacterial | MDR-TB | Quinolone derivative (6b21) | 0.9 µg/mL | rsc.org |

Cellular Antiproliferative and Cytotoxic Activity Assessments

The antiproliferative and cytotoxic effects of quinoline derivatives have been evaluated against various human cancer cell lines, revealing their potential as anticancer agents. nih.govneuroquantology.com Studies have demonstrated that the cytotoxicity of these derivatives is highly dependent on the functional groups attached to the quinoline core. brieflands.com

For example, extensive studies on isoquinoline (B145761), quinoline-4-carboxylic acid, and 4-quinolone derivatives showed selective cytotoxicity against breast (MCF-7), bone-marrow (K-562), and cervical (HeLa) cancer cells, with no significant effect on healthy cells. nih.gov One 4-quinolone derivative induced apoptosis in 54.4% of MCF-7 cells. nih.gov Another investigation into poly-functionalized dihydropyridine (B1217469) quinoline compounds found that several derivatives had good dose-dependent cytotoxic potential against A549 lung cancer cells. dut.ac.za Research has also identified quinoline derivatives with potent activity against leukemia (HL-60) and colon cancer (HCT-116) cell lines.

Table 3: Cytotoxic Activity of Quinoline Derivatives on Cancer Cell Lines

| Cell Line | Derivative Class | Key Finding | Source(s) |

|---|---|---|---|

| Breast Cancer (MCF-7) | 4-Quinolone | 54.4% apoptosis | nih.gov |

| Lung Cancer (A549) | Dihydropyridine quinoline (A8) | High toxicity at 125, 250, and 500 µM | dut.ac.za |

| Leukemia (HL-60) | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | IC50 = 19.88 µg/ml | |

| Colon Cancer (Caco-2) | Nitro-aldehyde quinoline (E) | IC50 = 0.535 µM | brieflands.com |

Anti-inflammatory Response Evaluation in Cellular Models

Quinoline derivatives have demonstrated significant anti-inflammatory properties in various cellular models. nih.govdut.ac.za Their mechanism often involves the inhibition of pro-inflammatory mediators. researchgate.net

Studies on quinoline-thiazolidinedione hybrids showed that certain compounds significantly decreased the concentration of pro-inflammatory cytokines like IFN-γ and TNF-α in a dose-dependent manner. nih.gov Another derivative, at a concentration of 50 μM, markedly reduced the expression of IL-6. nih.gov The anti-inflammatory action of the quinoline nucleus is well-established, often linked to the inhibition of cyclooxygenase (COX) enzymes which catalyze the production of inflammatory prostaglandins. researchgate.netresearchgate.net Furthermore, some quinoline derivatives have been shown to reduce nitric oxide production and the DNA binding of the inflammatory transcription factor NF-ĸB upon in vitro stimulation. nih.gov

Antiviral Activity against Specific Pathogens (e.g., RSV, HBV)

In addition to their anti-HIV activity, quinoline derivatives have been investigated for their efficacy against other viral pathogens.

Respiratory Syncytial Virus (RSV): A high-throughput screening assay identified a lead quinoline compound, which was then used as a basis to synthesize a series of novel derivatives. nih.gov Several of these compounds showed good in vitro activity against RSV, with IC50 values ranging from 3.10 to 6.93 μM, which was more potent than the reference drug ribavirin. nih.gov Notably, compound 1g exhibited very low cytotoxicity, resulting in a high selective index of 673.06, marking it as a promising candidate for further development. nih.gov

Hepatitis B Virus (HBV): While direct studies on 5-Quinolineacetic acid, methyl ester derivatives against HBV were not prominent in the search results, related natural product extracts containing compounds like phenolic acids and flavonoids have demonstrated anti-HBV activity. nih.gov The broad antiviral potential of the quinoline scaffold suggests this is a plausible area for future investigation. nih.gov

Mechanistic Insights into Biological Action

The biological activities of this compound derivatives stem from diverse molecular mechanisms. Their ability to inhibit key enzymes is a primary mode of action. For instance, as HIV-1 integrase inhibitors, they function by chelating metal ions in the enzyme's active site or by allosterically stabilizing an inactive conformation of the enzyme, thereby preventing viral DNA integration. nih.govtandfonline.com In the case of DHODH, derivatives are designed to form specific, strong interactions, such as hydrogen bonds, within the enzyme's ubiquinone binding channel, halting pyrimidine synthesis and cell growth. nih.govnih.gov

As antibacterial agents, particularly those modified into fluoroquinolones, the mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.orgmdpi.commdpi.com This dual-target mechanism disrupts DNA replication and repair, leading to bacterial cell death. semanticscholar.org The anti-inflammatory effects are frequently linked to the inhibition of COX enzymes, which reduces the synthesis of prostaglandins, or the modulation of inflammatory signaling pathways involving cytokines like TNF-α and transcription factors like NF-kB. nih.govnih.gov The antiproliferative activity against cancer cells can be attributed to multiple actions, including the inhibition of enzymes crucial for cell cycle progression like DHODH, or the induction of apoptosis. nih.gov

Elucidation of Molecular Target Engagement

Derivatives of quinoline are known to exert their biological effects by interacting with a diverse range of molecular targets within the cell. The specific engagement with these targets is crucial for their therapeutic action. Research has shown that the quinoline nucleus is a privileged structure in drug discovery, capable of being modified to bind to numerous enzymes and receptors. orientjchem.orgnih.gov

Key molecular targets for quinoline derivatives include:

Protein Kinases: Many quinoline compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. nih.gov A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer. rsc.org By binding to the ATP-binding site of EGFR, these inhibitors can block downstream signaling. nih.govrsc.org Other targeted kinases include those in the PI3K/AkT/mTOR pathway, which is central to cell survival, proliferation, and angiogenesis. nih.gov

Topoisomerases: These are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Certain quinoline derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death, a mechanism exploited in cancer therapy. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Some quinoline-based molecules act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cells in mitosis, ultimately leading to apoptosis. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Inhibition of HDACs by quinoline derivatives can lead to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis. nih.gov

The versatility of the quinoline scaffold allows for the design of derivatives that can target these and other proteins with high specificity, forming the basis for their potential therapeutic applications. nih.govrsc.org

Analysis of Cellular Signaling Pathway Modulation (e.g., Keap1/Nrf2 pathway, MAPKs phosphorylation, AKT phosphorylation)

The biological activity of 5-quinolineacetic acid derivatives is often mediated through the modulation of complex intracellular signaling pathways. These pathways govern fundamental cellular processes, and their dysregulation is a hallmark of many diseases.

Keap1/Nrf2 Pathway: The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. mdpi.comresearchgate.net Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. mdpi.comnih.gov In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. nih.gov Certain quinoline derivatives have been shown to activate this protective pathway. nih.gov They can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the upregulation of its target genes, such as heme oxygenase-1 (HO-1). nih.gov This mechanism is a key target for compounds aimed at providing cellular protection against oxidative stress-induced damage. researchgate.netmdpi.com

MAPKs and AKT Phosphorylation: The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling cascades are central to cell proliferation, survival, and apoptosis. nih.govyoutube.com The phosphorylation status of key proteins in these pathways is critical for their activity. Research on related ester compounds has demonstrated the ability to modulate these pathways. For instance, some derivatives can suppress the phosphorylation of MAPKs induced by cellular stress. nih.gov Conversely, the same compounds can promote the phosphorylation of AKT, a key pro-survival kinase. nih.govnih.gov The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for many quinoline-based anticancer agents, leading to reduced cell proliferation and survival. nih.govnih.gov

The table below summarizes the observed effects of quinoline derivatives on these key signaling pathways.

| Signaling Pathway | Observed Effect of Derivatives | Key Proteins Modulated | Potential Outcome |

| Keap1/Nrf2 | Activation | Keap1, Nrf2, HO-1 | Antioxidant Response, Cytoprotection |

| MAPK | Inhibition of Stress-Induced Phosphorylation | p38, JNK, ERK | Anti-inflammatory, Anti-apoptotic |

| PI3K/AKT/mTOR | Inhibition of Phosphorylation | AKT, mTOR | Inhibition of Proliferation, Apoptosis Induction |

| PI3K/AKT/mTOR | Induction of Phosphorylation | AKT | Pro-survival |

This table presents a summary of findings from various quinoline derivatives and may not be fully representative of this compound itself.

Investigation of Apoptosis Induction, Cell Cycle Modification, and Other Phenotypic Effects

A significant outcome of molecular target engagement and pathway modulation by quinoline derivatives is the induction of programmed cell death (apoptosis) and alterations in the cell division cycle. These phenotypic effects are central to the anticancer potential of this class of compounds.

Studies on specific quinoline esters, such as quinoline-2-carboxylic acid aryl ester, have provided detailed insights into these processes. nih.govresearchgate.net When applied to cancer cell lines like PC3 (prostate cancer), this compound was shown to decrease cell viability in a concentration-dependent manner. nih.gov This cytotoxic effect was attributed to the induction of apoptosis, confirmed by methods like DNA fragmentation analysis and staining with acridine (B1665455) orange-ethidium bromide. nih.gov

Mechanistically, the induction of apoptosis by these derivatives often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. nih.gov A significant increase in the expression of the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, shifts the cellular balance towards cell death. nih.govresearchgate.net This change in the Bax/Bcl-2 ratio leads to the activation of downstream executioner caspases, such as caspase-7 and caspase-9, which dismantle the cell. nih.gov

In addition to apoptosis, quinoline derivatives can modify the progression of the cell cycle. nih.govresearchgate.net The aforementioned quinoline-2-carboxylic acid aryl ester was found to cause a significant blockade of the cell cycle in the S phase, preventing DNA replication and further cell division. nih.gov Other quinoline-based compounds have been observed to induce cell cycle arrest at the G2/M phase, preventing entry into mitosis. nih.govresearchgate.net This arrest is often a precursor to apoptosis in cancer cells. researchgate.net

Preclinical Research Models for Efficacy Assessment

To evaluate the therapeutic potential of compounds like this compound and its derivatives, researchers employ a range of preclinical models. These models span from simple cell-based assays to complex animal studies, each providing unique insights into the compound's efficacy and mechanism of action.

In Vitro Cell Culture Models for Biological Screening

In vitro cell culture models are the foundational step in preclinical screening. frontiersin.org These systems use immortalized cancer cell lines or primary cells grown in a controlled laboratory environment to perform initial assessments of a compound's biological activity. frontiersin.orgnih.gov A wide variety of human cancer cell lines, such as MCF7 (breast), PC3 (prostate), HeLa (cervical), and HT29 (colon), are commonly used to screen quinoline derivatives for their antiproliferative and cytotoxic effects. nih.govnih.govnih.gov

The primary goal of this screening is often to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.gov This is typically measured using assays like the MTT assay, which quantifies cell viability. nih.gov Beyond general cytotoxicity, these models are used to investigate specific mechanisms, such as a compound's ability to induce apoptosis or act as a radiosensitizer, enhancing the cell-killing effect of radiation. nih.gov The NCI60 panel, a group of 60 human tumor cell lines, represents a standardized and high-throughput method for screening potential anticancer agents and is still actively used. frontiersin.org

The table below provides examples of in vitro models used for screening quinoline derivatives.

| Cell Line Model | Cancer Type | Type of Screening | Reference |

| PC3 | Prostate Cancer | Cytotoxicity, Apoptosis, Cell Cycle Analysis | nih.gov |

| MCF7 | Breast Cancer | Anticancer Activity, Radiosensitizing Effects | nih.gov |

| C6 | Rat Glioblastoma | Antiproliferative Activity | nih.gov |

| HeLa | Cervical Cancer | Antiproliferative Activity | nih.gov |

| HT29 | Human Adenocarcinoma | Cytotoxic Activity | nih.gov |

| HepG2 | Liver Cancer | Low Cytotoxicity Assessment | mdpi.com |

Ex Vivo Tissue Studies

Ex vivo studies represent an intermediate step between in vitro and in vivo research. These studies utilize freshly isolated tissues or organs from an organism, allowing for the investigation of a compound's effect in a more complex, multi-cellular environment than cell culture, while still maintaining experimental control. mdpi.com

For example, in research on structurally related isoquinoline precursors, isolated smooth muscle preparations from rats were used to assess the compounds' relaxant activity. mdpi.com In this model, the spontaneous contractile activity of the tissue is measured isometrically, and the effect of the test compound is compared to a known agent, like papaverine. mdpi.com This approach allows for the study of physiological responses and potential mechanisms of action on a specific tissue type. mdpi.com While specific ex vivo data for this compound is not widely available, this methodology demonstrates a valuable tool for pharmacodynamic assessment.

In Vivo Animal Models for Pharmacodynamic Evaluation

In vivo animal models are essential for evaluating the systemic effects, efficacy, and pharmacodynamics of a drug candidate in a whole, living organism. nih.govnih.gov These models are crucial for understanding how a compound behaves in a complex biological system and for predicting its potential therapeutic effects in humans.

For assessing specific activities like anti-hyperalgesia and nausea suppression, specialized animal models are employed:

Anti-hyperalgesic Models: To test for pain-relieving properties, models of inflammatory and neurogenic pain are used. For instance, the acetic acid-induced writhing test in mice measures a compound's ability to reduce abdominal constrictions, a response indicative of visceral pain. Other models may induce hyperalgesia (an increased sensitivity to pain) using agents like capsaicin (B1668287) or bradykinin, and the efficacy of the test compound is determined by its ability to reverse this sensitivity. nih.gov

Nausea Suppression Models: Evaluating anti-nausea and anti-emetic effects requires species that can vomit, as rodents lack this reflex. researchgate.net The ferret is considered a gold-standard model for this purpose. ndineuroscience.com In these studies, emesis is typically induced with a chemical agent like the chemotherapeutic drug cisplatin, and the test compound is evaluated for its ability to reduce the frequency of retching and vomiting episodes. ndineuroscience.com In rodent models, a behavior known as pica (the consumption of non-nutritive substances) is often used as a surrogate marker for nausea. researchgate.net The house musk shrew is another model used, particularly for studying motion sickness. ndineuroscience.com

The table below summarizes preclinical animal models relevant for pharmacodynamic evaluation.

| Research Area | Animal Model | Method | Measured Endpoint(s) |

| Anti-hyperalgesia | Mouse | Acetic acid injection | Number of abdominal writhes |

| Nausea & Vomiting | Ferret | Cisplatin administration | Frequency of retching and vomiting |

| Nausea (Proxy) | Rat | Emetic agent administration | Pica (kaolin consumption) |

| Motion Sickness | House Musk Shrew | Vigorous horizontal displacement | Frequency of emesis |

| Antitumor Activity | Mouse | Ehrlich Ascites Carcinoma (EAC) model | Mean survival time, hematological parameters |

| Antitumor Activity | Mouse | Dalton's Ascites Lymphoma (DLA) model | Solid tumor volume and weight |

This table illustrates common methodologies; specific models for this compound would require dedicated studies.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Structural Determinants for Biological Potency

The biological potency of compounds derived from the 5-Quinolineacetic acid, methyl ester scaffold is determined by several key structural features. The foundational quinoline (B57606) ring system and the acetic acid ester side chain at the 5-position are considered essential pharmacophoric elements.

The acetic acid ester group at the C-5 position is another crucial determinant of activity. The length and composition of this side chain are often finely tuned for optimal target engagement. The ester functionality itself can act as a hydrogen bond acceptor. Hydrolysis of the methyl ester to the corresponding carboxylic acid can significantly alter the compound's physicochemical properties, such as solubility and acidity (pKa), which in turn affects its pharmacokinetic profile and ability to interact with target sites that favor charged moieties. For many arylalkanoic acids, the acidic center is vital for activity, and the one-carbon spacer between this center and the aromatic ring is often optimal. slideshare.net

Key structural requirements for the biological activity of quinoline-based compounds often include:

A planar aromatic ring system: Essential for insertion into binding pockets and for establishing aromatic interactions.

A hydrogen bond acceptor: The quinoline nitrogen is a primary site for such interactions.

An acidic or pro-acidic side chain: The acetic acid ester at C-5 serves this role, which can be critical for anchoring the molecule to its biological target.

Modifications to these core elements, such as altering the side chain length or replacing the ester with other functional groups like amides or nitriles, are systematically performed to probe the binding site requirements and enhance potency.

Impact of Substituent Position and Electronic Nature on Activity

The biological activity of this compound analogues can be significantly modulated by introducing various substituents onto the quinoline ring. The position, size (steric effects), and electronic properties (electron-donating or electron-withdrawing) of these substituents are critical factors in determining the resulting potency and selectivity.

Position-Specific Effects: Substitutions at different positions on the quinoline ring can have varied impacts. For instance, in studies of related quinoline structures, substituents at the C-5 position have been shown to directly influence activity. The introduction of a small alkyl group, such as methyl, at the C-5 position has been observed to enhance the in vitro potency of certain quinolone series. biointerfaceresearch.com In other contexts, such as anticancer activity, methyl substitution at C-5 resulted in more potent compounds compared to substitution at the C-6 position. biointerfaceresearch.com

Conversely, substitutions at other positions like C-2, C-6, C-7, and C-8 are also common strategies for optimization. For example, a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position are classic modifications in the quinolone class of antibacterials that dramatically enhance their potency. slideshare.net

Electronic Nature of Substituents: The electronic nature of the substituents plays a vital role.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) can alter the electron density of the quinoline ring, potentially enhancing binding affinity through modified electrostatic interactions or by influencing the pKa of the quinoline nitrogen. Fluorine, in particular, can also increase metabolic stability and membrane permeability.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or small alkyl groups (-CH₃) can increase the electron density of the aromatic system. In some series of quinoline derivatives, the presence of a methoxy group has been linked to improved antiproliferative activity. researchgate.net

The interplay between the position and the electronic character of a substituent is a cornerstone of rational drug design for this class of compounds.

| Position on Quinoline Ring | Substituent (R) | Electronic Nature | General Impact on Potency (Illustrative) |

|---|---|---|---|

| C-2 | -Phenyl | Bulky/Aromatic | Often required for specific target interactions (e.g., enzyme inhibitors). aminer.cn |

| C-6 | -F | Electron-Withdrawing | Generally increases potency in antibacterial quinolones. slideshare.net |

| C-7 | -Cl | Electron-Withdrawing | Can enhance activity depending on the target. |

| C-7 | -Piperazinyl | Basic/Bulky | Crucial for antibacterial activity in fluoroquinolones. slideshare.net |

| C-8 | -OCH₃ | Electron-Donating | Can modulate activity and physicochemical properties. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical aspect of drug design, as biological systems are chiral and often interact differently with stereoisomers of a drug molecule. For derivatives of this compound, stereochemical considerations become paramount if a chiral center is introduced.

The parent compound, this compound, is achiral. However, substitution at the α-carbon of the acetic acid side chain (the carbon atom adjacent to the quinoline ring) would create a chiral center, leading to two enantiomers (R and S). It is well-established in medicinal chemistry that enantiomers can exhibit significant differences in biological activity, metabolism, and toxicity. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or they may even have different pharmacological effects.

While specific SAR studies on chiral derivatives of this compound are not extensively documented in public literature, principles from related classes of compounds underscore the importance of stereochemistry. For many biologically active agents, the three-dimensional arrangement of functional groups is crucial for precise binding to the target receptor or enzyme active site. Therefore, in the rational design of analogues, if a chiral center is introduced, the synthesis of individual enantiomers and their separate biological evaluation is a necessary step to identify the more active stereoisomer and develop a more selective and potentially safer drug candidate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies are instrumental in predicting the potency of novel analogues before their synthesis, thereby saving time and resources. scholarsresearchlibrary.comresearchgate.net

A QSAR model for this compound derivatives would be developed by:

Creating a Dataset: A series of analogues with varying substituents on the quinoline ring and modifications to the side chain is synthesized and their biological activity (e.g., IC₅₀) is measured.

Calculating Molecular Descriptors: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a combination of the most relevant descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation. mdpi.com

| Descriptor Class | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity, ability to form electrostatic bonds. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |

| Steric/Topological | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, shape, and bulkiness of the molecule. |

| Thermodynamic | Entropy, Heat Capacity | Energy and stability of the molecule. |

The resulting QSAR model provides valuable insights into the structural requirements for activity. For example, a model might indicate that high biological potency is correlated with a low value for the LUMO (Lowest Unoccupied Molecular Orbital) energy, a high value for LogP, and the presence of a hydrogen bond donor at a specific position. This information guides the design of new this compound analogues with a higher probability of possessing the desired biological effect.

Computational Chemistry and in Silico Approaches for 5 Quinolineacetic Acid, Methyl Ester Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as 5-Quinolineacetic acid, methyl ester) when bound to a second molecule (a receptor, typically a protein). The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

For this compound, docking simulations would involve preparing a 3D structure of the molecule and docking it into the binding sites of various target proteins. This could reveal potential biological targets by identifying proteins with which it forms stable, low-energy complexes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline (B57606) ring and aromatic amino acid residues in a protein's active site, would be analyzed. For instance, docking studies on other quinoline derivatives have successfully identified potential binding interactions with targets like protein kinases or viral proteases.

Table 1: Representative Molecular Docking Parameters for a Quinoline Derivative (Note: This data is illustrative and not specific to this compound)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| VAL57, LEU173 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound, and the stability of its complex with a protein target.

An MD simulation would begin with the docked complex of this compound and a target protein submerged in a simulated aqueous environment. Over a simulation period of nanoseconds to microseconds, researchers could observe the stability of the binding pose, identify key conformational changes in both the ligand and the protein, and calculate the binding free energy with greater accuracy. These simulations are crucial for validating docking results and understanding the physical basis of the molecular recognition process.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information on its fundamental properties.

These calculations can determine the molecule's optimized geometry, electrostatic potential surface, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and stability. Furthermore, QM/DFT methods can be employed to model reaction mechanisms and pathways, which is essential for understanding its metabolic fate or designing synthetic routes.

Table 2: Illustrative DFT-Calculated Properties for a Quinoline Moiety (Note: This data is illustrative and not specific to this compound)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

Virtual Screening and Ligand-Based Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a hit compound, it could serve as a template for further design strategies.

In a ligand-based approach , the known structure of an active compound like this compound is used to find other molecules with similar properties. Methods like 3D-QSAR (Quantitative Structure-Activity Relationship) establish a correlation between the 3D structural features of a set of molecules and their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

Alternatively, in a structure-based virtual screening campaign, a library of compounds would be docked into the active site of a target protein to identify novel scaffolds that could potentially bind with high affinity.

Cheminformatics Analysis for Compound Library Design

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics tools would be essential for designing a focused library of analogues for synthesis and testing.

Starting with the core scaffold of this compound, a virtual library could be generated by systematically modifying different parts of the molecule (e.g., adding substituents to the quinoline ring or changing the ester group). Cheminformatics analysis would then be used to calculate various molecular descriptors for each analogue, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors/acceptors. This allows for the filtering of the library to select compounds with desirable "drug-like" properties, ensuring a higher probability of success in subsequent experimental assays.

Emerging Research Directions and Future Perspectives for Quinolineacetic Acid Methyl Esters

Development of Green and Sustainable Synthetic Routes

Traditional methods for synthesizing the quinoline (B57606) ring, such as the Skraup, Friedländer, and Doebner-von Miller reactions, have been pivotal for decades. nih.govresearchgate.net However, these classical syntheses are often plagued by significant drawbacks, including the use of hazardous chemicals, harsh reaction conditions like high temperatures, long reaction times, and the generation of substantial waste, which pose environmental and economic challenges. nih.govacs.org In response, the principles of green chemistry are being increasingly integrated into the synthesis of quinoline derivatives.

The focus of green synthesis is to develop methods that reduce or eliminate the use of hazardous substances and employ renewable resources. researchgate.net Key advancements in this area include:

Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. nih.govresearchgate.net

Use of Green Catalysts: Researchers are exploring the use of environmentally benign and recyclable catalysts. Magnetic nanoparticles (e.g., Fe₃O₄) are gaining traction as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.netnih.gov Formic acid has also been identified as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com

Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a central theme in sustainable synthesis. researchgate.net

These green approaches not only mitigate environmental impact but also offer economic advantages through increased efficiency and catalyst recyclability. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Quinoline Derivatives

| Parameter | Traditional Synthesis Methods (e.g., Skraup, Friedländer) | Green Synthetic Routes |

|---|---|---|

| Reagents & Catalysts | Often requires stoichiometric amounts of hazardous acids (e.g., sulfuric acid) and oxidizing agents. nih.govijpsjournal.com | Utilizes benign catalysts like formic acid or recyclable magnetic nanoparticles. researchgate.netijpsjournal.com |

| Reaction Conditions | High temperatures and long reaction times are common. nih.gov | Milder conditions; use of microwaves or ultrasound to accelerate reactions. nih.govresearchgate.net |

| Solvents | Often relies on hazardous organic solvents. nih.gov | Emphasis on using water, ethanol, or solvent-free conditions. researchgate.netnih.gov |